5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline
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Overview
Description
5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline can be achieved through multi-step organic synthesis. One common method involves the nitration of an appropriate precursor, followed by reduction to form the corresponding aniline derivative. The nitration step typically requires concentrated nitric acid and sulfuric acid, while the reduction step can be carried out using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace halogen atoms on the aromatic ring.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Nitro derivatives or quinones.
Reduction Products: Amines or hydrazines.
Scientific Research Applications
5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but lacks bromine and chlorine atoms.
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but lacks chlorine and fluorine atoms.
3-Amino-4-bromobenzotrifluoride: Similar structure but lacks chlorine and fluorine atoms.
Uniqueness
5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H3BrClF4N |
---|---|
Molecular Weight |
292.45 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H3BrClF4N/c8-2-1-3(14)6(10)5(9)4(2)7(11,12)13/h1H,14H2 |
InChI Key |
KQUNMVNXDZROIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(F)(F)F)Cl)F)N |
Origin of Product |
United States |
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